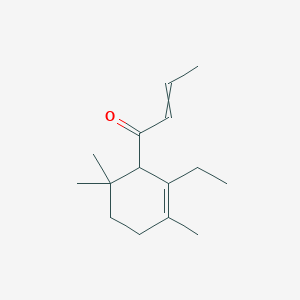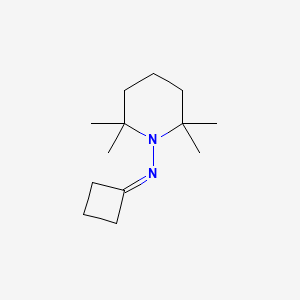
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a cyclobutanimine group attached to a tetramethylpiperidinyl moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine typically involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution: Halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylamines are formed as major products.
Reduction: Reduced amines are the primary products.
Substitution: Substituted piperidines are formed.
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of stabilizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine involves its interaction with molecular targets and pathways. The compound acts as a hindered base, which allows it to participate in various chemical reactions without undergoing significant structural changes . Its stability and reactivity make it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: This compound is a precursor to N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclobutanimine and shares similar chemical properties.
Lithium tetramethylpiperidide: Another related compound used in synthetic chemistry.
N,N-diisopropylethylamine: A non-nucleophilic base with similar applications.
Uniqueness
This compound is unique due to its cyclobutanimine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61195-62-8 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclobutanimine |
InChI |
InChI=1S/C13H24N2/c1-12(2)9-6-10-13(3,4)15(12)14-11-7-5-8-11/h5-10H2,1-4H3 |
InChI Key |
QDLRKFJDHKDEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


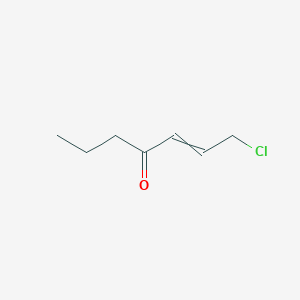
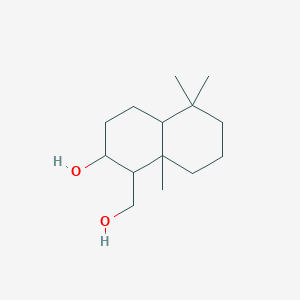
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
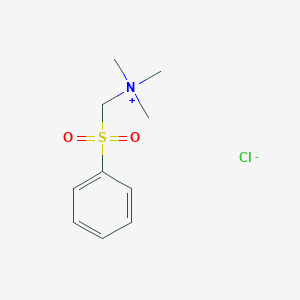
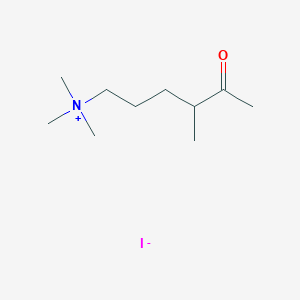
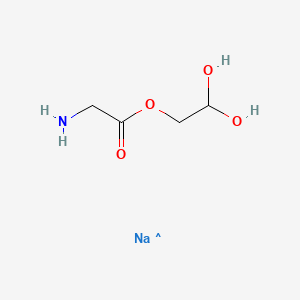

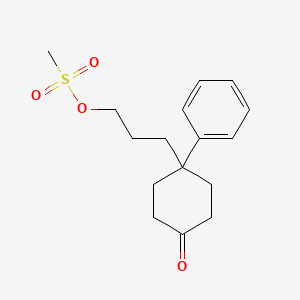
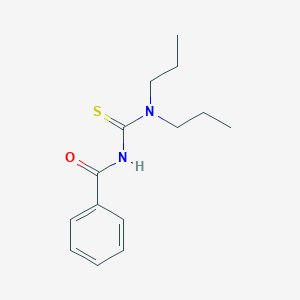
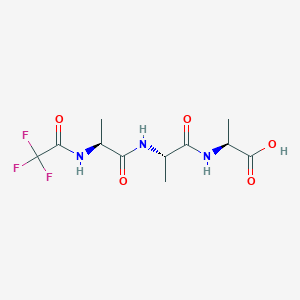

![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
